2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine
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Overview
Description
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thieno[3,2-d]pyrimidine family, known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancers, making it a promising target for antitumor agents .
Mode of Action
This compound interacts with EZH2, inhibiting its activity . This inhibition disrupts the methylation process that EZH2 mediates, leading to changes in gene expression. The exact nature of these changes depends on the specific genes affected by the inhibition of EZH2.
Biochemical Pathways
The inhibition of EZH2 affects various biochemical pathways involved in cell proliferation and survival . One of the key pathways is the PI3K/Akt pathway , which is involved in cell cycle progression, apoptosis, and cell migration . By inhibiting EZH2, this compound can disrupt these pathways, leading to antiproliferative effects.
Result of Action
The result of the action of this compound is a significant antitumor activity against various cancer cell lines . It can affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . These effects contribute to its potential as an antitumor agent.
Biochemical Analysis
Biochemical Properties
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine has been shown to interact with several enzymes and proteins. For instance, it has been identified as a potential inhibitor of PDE4, a key enzyme involved in the regulation of intracellular levels of cyclic AMP . This interaction could potentially influence various biochemical reactions within the cell .
Cellular Effects
In cellular contexts, this compound has demonstrated significant effects. It has been shown to inhibit the proliferation of various tumor cell lines . Furthermore, it has been found to induce G2/M phase arrest and apoptosis in SKOV3 cells, a human ovarian cancer cell line .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition leads to G2/M phase arrest and subsequent apoptosis .
Metabolic Pathways
The specific metabolic pathways involving this compound are not clearly mentioned in the search results. Given its inhibitory effects on PDE4, it could potentially influence the cyclic AMP signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting tubulin and overcoming multidrug resistance
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Heterocyclic fused pyrimidines: These compounds also target tubulin and have potent antiproliferative effects
Uniqueness
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is unique due to its specific substituents, which enhance its ability to overcome multidrug resistance and exhibit potent anticancer activity at low concentrations .
Properties
IUPAC Name |
2-methylsulfanyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-15-11-12-8-4-7-16-9(8)10(13-11)14-5-2-3-6-14/h4,7H,2-3,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFDLIVJKBMVTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)N3CCCC3)SC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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